molecular formula C7H12O B156872 Cycloheptanone CAS No. 502-42-1

Cycloheptanone

Cat. No. B156872
CAS RN: 502-42-1
M. Wt: 112.17 g/mol
InChI Key: CGZZMOTZOONQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptanone is a seven-membered cyclic ketone with a diverse range of chemical properties and reactivity. It serves as a key intermediate in various chemical syntheses and exhibits interesting conformational dynamics due to its ring size.

Synthesis Analysis

Cycloheptanone can be synthesized through several methods. One notable approach is the one-step synthesis from benzene using a ruthenium diaminodiphosphine complex, which demonstrates the simultaneous occurrence of oxidation and reduction reactions in a single pot . Another method involves the synthesis of 1-fluoro-dibenzo[a,d]cycloheptanone from phthalic anhydride and orthofluorophenyl acetic acid, showcasing a high-yield and industrially valuable process .

Molecular Structure Analysis

The molecular structure of cycloheptanone has been extensively studied. Electron diffraction studies reveal that cycloheptanone is a nonrigid molecule that exhibits pseudorotation, with a twist-chair conformation being the most energetically favorable . The molecular geometry has been characterized by various spectroscopic techniques, including NMR and X-ray crystallography, confirming the twist-chair conformation and providing detailed geometrical parameters .

Chemical Reactions Analysis

Cycloheptanone undergoes a variety of chemical reactions. Photolysis of cycloheptanone results in the formation of carbon monoxide, hex-1-ene, cyclohexane, and hept-6-enal, with a proposed mechanism involving a triplet state intermediate . Additionally, its reaction with concentrated sulfuric acid leads to self-condensation, intramolecular rearrangement, and cyclization, forming substituted tetrahydrofurans .

Physical and Chemical Properties Analysis

The vibrational spectra of cycloheptanone have been analyzed, revealing its nonrigid pseudorotating nature and providing insights into its energy surface and conformational dynamics . The compound's antimicrobial activity and molecular docking have also been investigated, demonstrating its potential in biomedical applications . Furthermore, the compound's electronic properties, such as electric dipole moment and polarizability, have been studied using quantum chemical calculations, which correlate well with experimental data .

Scientific Research Applications

Vibrational Spectra and Conformations

Cycloheptanone's vibrational spectra show it as a nonrigid pseudorotating molecule with a twist-chair average structure. Its pseudorotation energy surface indicates that different twist-chair forms are separated by barriers of varying heights, affecting its dynamic behavior (Bocian & Strauss, 1977).

Organocatalytic Applications

Cycloheptanone can be enantioselectively functionalized in the 3-position with high enantiomeric excess using certain catalysts, demonstrating its utility in asymmetric phase transfer catalysis (Ceccarelli, Insogna, & Bella, 2006).

Chemical Synthesis

Cycloheptanone is a key intermediate in the synthesis of various compounds. For instance, it's involved in the selective hydrogenation of phenol to cyclohexanone under mild conditions using specific catalysts (Wang et al., 2011).

Photochemical Decomposition

In gas-phase studies, cycloheptanone's photochemical decomposition yields several products like carbon monoxide and hex-1-ene, indicating its involvement in higher energy pathways (Frey & Mautner, 1974).

Reaction with Ammonia

Reacting cycloheptanone with ammonia and hydrogen in the presence of a nickel catalyst leads to the contraction of the seven-membered ring to a six-membered one, forming cyclohexanemethylamine (Popov, Shuikin, & Belsky, 1958).

Industrial Applications

Cycloheptanone's synthesis is significant for industrial applications, such as the creation of high-value chemical intermediates. Its synthesis method is noted for simplicity and high yield (Wen, 2006).

Conformational Analysis

Studies at the theoretical levels confirm that cycloheptanone exhibits conformational properties similar to cycloheptanethione, characterized by broad potential wells around symmetrical twist-chair conformations (Dillen, 2010).

Chromatographic Separation

Cycloheptanone has been used in evaluating the performance of pilot-scale simulated moving bed units, highlighting its role in chromatographic separation processes (Juza, 1999).

Molecular Motions

Studies on proton magnetic resonance of cycloheptanone, among other cyclic ketones, provide insights into molecular motions near solid-solid transitions (Fried, 1973).

Thermodynamic Properties

Cycloheptanone's thermodynamic properties have been thoroughly investigated, revealing details about phase transitions and potential for new glassy crystalline phases (Gonthier-Vassal & Szwarc, 1998).

Sulfuric Acid Reactions

Cycloheptanone's reaction with concentrated sulfuric acid leads to self-condensation and formation of substituted tetrahydrofurans, indicating its flexibility in organic synthesis (Feller et al., 1966).

Magnetic Field Dependence

The product yields of cycloheptanone photolysis in gas-phase have been measured in various magnetic fields, shedding light on the magnetic field effects in chemical reactions (Stich, Baumeister, & Huber, 1984).

Safety And Hazards

Like many organic compounds, exposure to cycloheptanone may pose potential health risks . Inhalation, ingestion, or skin contact can lead to symptoms such as irritation, nausea, dizziness, and in severe cases, central nervous system depression . Hence, appropriate safety measures should be implemented when handling this compound .

properties

IUPAC Name

cycloheptanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZZMOTZOONQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060113
Record name Cycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a peppermint odor; [Hawley]
Record name Cycloheptanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4583
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

178.5-179.5 @ 760 MM HG
Record name CYCLOHEPTANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

INSOL IN WATER; SOL IN ETHER, VERY SOL IN ALCOHOL
Record name CYCLOHEPTANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.9508 @ 20 °C/4 °C
Record name CYCLOHEPTANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cycloheptanone

CAS RN

502-42-1
Record name Cycloheptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOHEPTANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cycloheptanone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloheptanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEPTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH80295937
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOHEPTANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a stirred mixture of cycloheptanone (73.2 g.) and ethanol (200 cc.), containing ammonium acetate (6.4 g.) and kept at or below 0°C was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (69.2 g.; 76% pure). After the solid had dissolved (5 hours) the solution was stored at 0°C overnight and the product worked up as in the previous Examples. There were obtained unreacted cycloheptanone, and dihydroisophorone, and fractions (57.5 g.) b.p. 124° - 130°/0.3 mm.Hg., peroxide equivalent 283, perchloric acid equivalent 278 shown by mass spectroscopy to contain the peroxide ##SPC30##
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
69.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloheptanone
Reactant of Route 2
Cycloheptanone
Reactant of Route 3
Cycloheptanone
Reactant of Route 4
Cycloheptanone
Reactant of Route 5
Cycloheptanone
Reactant of Route 6
Cycloheptanone

Citations

For This Compound
8,350
Citations
FF Blicke, NJ Doorenbos, RH Cox - Journal of the American …, 1952 - ACS Publications
Mg (CH3),+ C2H2 [from (3)]—> MgC2+ CH,(4) The mode of formation of the MgC2 is suggested by the analogous preparation of this compound from CzHsMgBr and C2H2 by …
Number of citations: 22 pubs.acs.org
DF Bocian, HL Strauss - The Journal of Chemical Physics, 1977 - pubs.aip.org
The vibrational spectra of cycloheptanone are presented in detail. Analysis of the spectra shows that cycloheptanone is a nonrigid pseudorotating molecule with a twist‐chair average …
Number of citations: 30 pubs.aip.org
Y Hasegawa, K Hamano, H Obata… - Agricultural and …, 1982 - Taylor & Francis
A cycloheptanone (C 7 ON)-utilizing bacterium, strain KUC-7N, has been isolated from soil and classified as a strain in the genus Nocardia. The bacterium could also utilize six other …
Number of citations: 25 www.tandfonline.com
J Dillen - Journal of Molecular Structure: THEOCHEM, 2010 - Elsevier
The conformations of cycloheptanone and cycloheptanethione were studied at the B3LYP and CCSD(T) levels of theory using the 6–311+G(d,p) basis set. Both molecules are …
Number of citations: 8 www.sciencedirect.com
K Tanino, F Kondo, T Shimizu, M Miyashita - Organic Letters, 2002 - ACS Publications
… In conclusion, a new synthetic method for cycloheptanone derivatives was developed on the basis of a [5 + 2] cycloaddition reaction using a dicobalt hexacarbonyl propargyl cation …
Number of citations: 48 pubs.acs.org
J Dillen, HJ Geise - Journal of Molecular Structure, 1981 - Elsevier
… on the molecular structure of cycloheptanone. The term … these investigators suggests that cycloheptanone exists as a … the eIectron diffraction study on cycloheptanone was initiated to test …
Number of citations: 12 www.sciencedirect.com
SH Khudaida, PY Lin, CS Su - Journal of Chemical & Engineering …, 2023 - ACS Publications
In this study, the equilibrium conditions for the dissociation of carbon dioxide hydrate in the presence of various additives were examined. To provide new experimental data and discuss …
Number of citations: 2 pubs.acs.org
MA Kroc, A Prajapati, DJ Wink… - The Journal of Organic …, 2018 - ACS Publications
A cascade reaction of N-aryl-α,β-unsaturated nitrones and electron-deficient allenes has been discovered that allows single-step access to 3-functionalized indoles that usually require …
Number of citations: 24 pubs.acs.org
PJ HAMRICK JR, CF HAUSER… - The Journal of Organic …, 1959 - ACS Publications
… chloride methods of acylation of ketones were extended to cycloheptanone and cyclooctanone. … It is possible that the benzoylations of cycloheptanone and cyclooctanone could also be …
Number of citations: 34 pubs.acs.org
M St.-Jacques, C Vaziri, DA Frenette… - Journal of the …, 1976 - ACS Publications
… Application of the DNMR method to cycloheptanone is inherently difficult because of its extremely low barrier for ring inversion which is still unknown, unlike that of cyclohexanone4 and …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.